molecular formula C19H16N4OS B11518773 (2E)-[2-(4-methoxyphenyl)hydrazinylidene][4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanenitrile

(2E)-[2-(4-methoxyphenyl)hydrazinylidene][4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanenitrile

Cat. No.: B11518773
M. Wt: 348.4 g/mol
InChI Key: QZHMKPFOJLNHSR-HAVVHWLPSA-N
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Description

(E)-N-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with 4-methylbenzaldehyde to form the corresponding hydrazone. This intermediate is then reacted with thioamide and cyanogen bromide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

(E)-N-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The compound can interfere with cellular pathways, affecting processes like cell division, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like 2-aminothiazole and 4-phenylthiazole.

    Hydrazones: Compounds such as benzaldehyde phenylhydrazone and acetophenone phenylhydrazone.

Uniqueness

(E)-N-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

(2E)-N-(4-methoxyanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C19H16N4OS/c1-13-3-5-14(6-4-13)18-12-25-19(21-18)17(11-20)23-22-15-7-9-16(24-2)10-8-15/h3-10,12,22H,1-2H3/b23-17+

InChI Key

QZHMKPFOJLNHSR-HAVVHWLPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)OC)/C#N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)OC)C#N

Origin of Product

United States

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